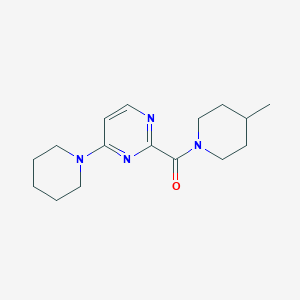

2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-(4-piperidin-1-ylpyrimidin-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c1-13-6-11-20(12-7-13)16(21)15-17-8-5-14(18-15)19-9-3-2-4-10-19/h5,8,13H,2-4,6-7,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFTUMFVCNSAIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC=CC(=N2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine typically involves the reaction of 4-methylpiperidine with 4-(piperidin-1-yl)pyrimidine-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperidine or pyrimidine rings are substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted piperidine and pyrimidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

The compound 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine is a complex organic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several areas:

- Anticancer Activity : Research indicates that derivatives of piperidine and pyrimidine exhibit antiproliferative effects on cancer cell lines. The structural components of this compound may enhance its efficacy against various cancers by targeting specific cellular pathways involved in tumor growth and metastasis .

- Antiviral Properties : Compounds with similar structures have shown promise in inhibiting viral replication, making them candidates for antiviral drug development, particularly against retroviruses and other RNA viruses.

Neurological Disorders

Research suggests that the piperidine moiety can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Studies have demonstrated that piperidine derivatives can modulate neurotransmitter receptors, which may help in alleviating symptoms associated with these conditions .

Antimicrobial Activity

The compound's structure may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Similar compounds have been shown to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrimidine-based compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents.

Case Study 2: Neurological Applications

In another study focusing on neuropharmacology, researchers explored the effects of this compound on rat models of Alzheimer's disease. The findings suggested improvements in cognitive function and memory retention, attributed to the modulation of acetylcholine receptors by the piperidine structure.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways by binding to key enzymes or receptors. This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone

- Piperidin-4-yl-pyrrolidin-1-yl-methanone

- 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

What sets 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine apart from similar compounds is its dual ring structure, which provides unique chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine is a piperidine-derived pyrimidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperidine Moieties : The piperidine rings are introduced via nucleophilic substitutions or acylation reactions.

- Final Coupling : The final product is obtained through coupling reactions that link the piperidine moieties to the pyrimidine core.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation.

- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to various physiological responses.

- Cellular Interference : It can disrupt processes such as DNA replication and protein synthesis, leading to altered cell behavior.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anticancer Activity

Several studies have reported its potential as an anticancer agent. For instance, compounds with similar structural features have shown significant antiproliferative effects on cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Similar Compound A | MDA-MB-231 (Breast) | 19.9 |

| Similar Compound B | OVCAR-3 (Ovarian) | 75.3 |

| Similar Compound C | COV318 (Ovarian) | 50.0 |

These findings suggest that derivatives of this compound may also exhibit similar or enhanced anticancer properties.

Neuropharmacological Effects

The compound's structure indicates potential interactions with neurotransmitter receptors, which may lead to neuropharmacological effects. For instance, related compounds have been evaluated for their affinity towards serotonin and dopamine receptors, suggesting possible applications in treating neurological disorders.

Case Studies

A series of case studies have explored the biological activity of related piperidine derivatives:

- Study on MAGL Inhibitors : Research found that benzoylpiperidine derivatives demonstrated competitive inhibition against monoacylglycerol lipase (MAGL), with IC50 values ranging from 0.84 µM to 80 nM for various modifications . These findings highlight the importance of structural modifications in enhancing biological activity.

- Antiproliferative Activity in Cancer Models : A study demonstrated that a piperidine derivative exhibited significant antiproliferative effects on multiple cancer cell lines, supporting the hypothesis that structural components like the piperidine moiety contribute to enhanced activity against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-methylpiperidine-1-carbonyl)-4-(piperidin-1-yl)pyrimidine, and how is its purity confirmed?

A common approach involves multi-step coupling reactions. For example, the piperidine and pyrimidine moieties can be synthesized separately and then linked via a carbonyl group. Catalytic agents like p-toluenesulfonic acid (p-TsOH) are often used to facilitate condensation reactions, as seen in analogous pyrimidine derivatives . Characterization typically employs:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Keep in airtight containers at -20°C to prevent degradation .

Q. How can preliminary biological activity be assessed for this compound?

Initial screening often involves:

- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) based on structural similarities to bioactive pyrimidine derivatives .

- Cytotoxicity testing : Use cell lines (e.g., HeLa, HEK293) to evaluate IC₅₀ values .

- Computational docking : Predict binding affinities to target proteins using software like AutoDock or Schrödinger .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental solubility/stability data be resolved?

Contradictions may arise due to solvent effects or crystal packing. To address this:

- Solubility Testing : Use dynamic light scattering (DLS) or HPLC under varying pH/temperature conditions .

- Stability Studies : Perform accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

- Crystallography : Compare experimental X-ray structures with computationally optimized geometries to identify conformational differences .

Q. What strategies optimize synthetic yield for large-scale production in academic research?

Key variables to optimize:

- Catalyst Loading : Adjust p-TsOH or alternative catalysts (e.g., HATU) to reduce side reactions .

- Reaction Temperature : Higher temperatures (80–100°C) may improve coupling efficiency but risk decomposition .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization for higher purity .

Q. How can structural ambiguities in NMR spectra (e.g., overlapping peaks) be resolved?

Advanced techniques include:

Q. What computational methods predict the drug-likeness and oral bioavailability of this compound?

Use tools like:

- Lipinski’s Rule of Five : Assess molecular weight, logP, hydrogen bond donors/acceptors .

- ADMET Prediction : Software such as SwissADME or PreADMET to estimate absorption, metabolism, and toxicity .

- Molecular Dynamics (MD) Simulations : Evaluate membrane permeability using lipid bilayer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.